1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-methyl-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-26-23(29)22-19(14-20(31-22)17-6-3-2-4-7-17)25-24(26)30-15-16-9-11-18(12-10-16)27-13-5-8-21(27)28/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKNABILCZBFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction or similar cross-coupling methods.
Attachment of the Pyrrolidinone Moiety: This step may involve the reaction of the intermediate compound with a pyrrolidinone derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs (Table 1) share the thienopyrimidinone core but differ in substituents, influencing physicochemical and biological properties.
Table 1. Structural Comparison of Thienopyrimidinone Derivatives
*Estimated based on structural formula.
Key Differences and Implications:
Core Modifications: The target compound retains the thieno[3,2-d]pyrimidinone core, while the cyclopenta-fused analog () introduces a rigid bicyclic system, likely reducing conformational flexibility and enhancing binding to flat hydrophobic pockets .
Substituent Effects: Sulfanyl Linkage: The target’s sulfanylmethyl bridge (-SCH₂-) increases distance between the core and phenyl-pyrrolidinone, possibly improving solubility over analogs with direct sulfanyl links (e.g., ) . Pyrrolidinone vs. Benzoxazine: The pyrrolidin-2-one group in the target may offer better metabolic stability than the benzoxazine (), which contains a labile ether bond .
Molecular Weight and Drug-Likeness :
- The target compound (~451.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike (330.5 g/mol). This suggests the target may face challenges in oral bioavailability unless structural optimizations are made .
Biological Activity
1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique structure of this compound combines a thieno[3,2-d]pyrimidine moiety with a pyrrolidinone ring, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.57 g/mol. The compound features several functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Thieno[3,2-d]pyrimidine core | Known for diverse biological activities |
| Pyrrolidinone ring | Enhances interaction with biological targets |
| Sulfanyl group | Potentially increases reactivity |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Thienopyrimidine Derivative : Initial synthesis involves the creation of the thienopyrimidine core through reactions involving sulfur-containing reagents.
- Pyrrolidinone Formation : Subsequent reactions lead to the formation of the pyrrolidinone structure.
- Purification : Techniques such as recrystallization and chromatography are employed to isolate the final product.
Antitumor Activity
Research has indicated that compounds within the thienopyrimidine class exhibit significant antitumor activity. For example:
- In vitro Studies : The compound has shown notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Specific IC50 values have been reported, demonstrating its potency compared to standard chemotherapeutics like Doxorubicin.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It is hypothesized that the compound inhibits specific enzymes involved in tumor progression and cellular signaling pathways.
- Interaction with Receptors : Binding studies suggest potential interactions with receptors implicated in cancer cell proliferation.
Case Studies
Several studies have explored the biological activity of similar thienopyrimidine derivatives:
- Anticancer Screening : A series of derivatives were evaluated for their anticancer properties, with some displaying IC50 values comparable to established chemotherapeutics.
- Molecular Docking Studies : Computational studies have predicted binding affinities and modes of interaction between these compounds and target proteins.
Q & A
Q. What are the recommended synthetic pathways for 1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of the thiol group on the thienopyrimidine core with a bromomethyl-substituted phenyl-pyrrolidinone intermediate. Key steps include:
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Thienopyrimidine activation : Use mild bases (e.g., KCO) in polar aprotic solvents (DMF or DMSO) to deprotonate the thiol group .
-
Coupling optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (up to 70–80%) are achievable by controlling stoichiometry (1:1.2 molar ratio of thienopyrimidine to bromomethyl intermediate) and temperature (60–80°C) .
-
Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol.
Reaction Parameter Optimal Condition Yield Range Solvent DMF 65–75% Temperature 70°C 70–80% Base KCO 60–70%
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a combination of:
- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., single-crystal studies at 298 K with R factor <0.05) .
- Spectroscopic techniques :
- NMR : H and C NMR to verify substituent positions (e.g., thioether linkage at δ 3.8–4.2 ppm for –SCH–) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 492.1234 for CHNOS) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting kinase inhibition?
- Methodological Answer :
-
Core modifications : Introduce substituents on the phenyl ring (e.g., electron-withdrawing groups at para-position) to enhance binding affinity. Test derivatives in enzymatic assays (e.g., EGFR or CDK2 inhibition) .
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Bioisosteric replacement : Replace the pyrrolidin-2-one moiety with morpholine or piperazine rings to evaluate solubility and potency .
-
Data analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity.
Derivative Substituent IC (EGFR) Parent compound –H 120 nM 4-Fluoro-phenyl analog –F 85 nM 4-Nitro-phenyl analog –NO 220 nM
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?
- Methodological Answer :
- Dose-response profiling : Conduct assays across multiple concentrations (0.1–100 µM) to identify biphasic effects .
- Mechanistic studies : Use RNA-seq or proteomics to identify off-target pathways (e.g., NF-κB suppression vs. ROS induction) .
- In vitro-in vivo correlation : Validate findings in zebrafish or murine inflammation models to contextualize cell-based results .
Q. What experimental designs are recommended for evaluating metabolic stability?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include controls for CYP450 inhibition (e.g., ketoconazole) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation at the pyrrolidinone ring) .
- Data interpretation : Calculate intrinsic clearance (Cl) and extrapolate to in vivo hepatic clearance using the well-stirred model .
Specialized Technical Questions
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Descriptor calculation : Compute logP (AlogP), polar surface area (PSA), and hydrogen-bond donors/acceptors using tools like MOE or Schrödinger .
- BBB prediction models : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with PSA <90 Ų and logP 2–5 .
- Validation : Test top candidates in MDCK-MDR1 monolayers to measure apparent permeability (P) .
Q. What are the best practices for resolving enantiomeric purity of chiral intermediates during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers (R difference >1.5 min) .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT calculations) .
- Crystallization : Exploit diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
